2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine
Overview
Description
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine is an organic compound with the molecular formula C₁₁H₁₅N It is a derivative of indene, featuring an amine group attached to an ethyl chain, which is in turn connected to a dihydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-(2,3-dihydro-1H-inden-1-yl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine: Similar structure but with the amine group attached to a different position on the indene ring.
2-(2,3-Dihydro-1H-inden-1-yl)ethanol: Contains a hydroxyl group instead of an amine group.
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine is unique due to its specific positioning of the amine group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLYVTCAUKHNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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